Paclitaxel Impurity F (CAS 153083-53-5), chemically identified as N-Debenzoyl-N-hexanoyl-N-methylpaclitaxel, is a highly specific diterpenoid reference standard essential for the quality control of paclitaxel active pharmaceutical ingredients (APIs). Unlike the parent drug, this impurity features an N-hexanoyl and N-methyl group on its side chain instead of the standard N-benzoyl group [1]. In pharmaceutical procurement, securing highly pure, certified reference materials (CRMs) of Impurity F is a strict regulatory requirement for analytical laboratories and Contract Development and Manufacturing Organizations (CDMOs). It is utilized to validate high-performance liquid chromatography (HPLC) methods, establish system suitability, and ensure that paclitaxel APIs derived from natural extraction or semi-synthesis meet stringent European Pharmacopoeia (EP) and United States Pharmacopeia (USP) purity thresholds .
Substituting Paclitaxel Impurity F with crude taxane mixtures, the parent API, or closely related impurities (such as Impurities A, B, or C) is analytically and biologically unviable. The substitution of the N-benzoyl group with an N-hexanoyl-N-methyl moiety fundamentally alters the molecule's lipophilicity, UV absorption response factor, and chromatographic behavior [1]. In standard pharmacopeial reversed-phase HPLC methods, Impurity F exhibits a distinct relative retention time (RRT) of approximately 1.20, eluting significantly later than the parent paclitaxel and other common impurities . Using an incorrect taxane standard prevents accurate peak identification, invalidates system suitability resolution criteria, and ultimately leads to regulatory rejection of the paclitaxel API batch due to non-compliance with strict impurity limits .
In standardized European Pharmacopoeia (EP) HPLC methods utilizing a diisopropylcyanopropylsilyl silica gel stationary phase, Paclitaxel Impurity F demonstrates a highly specific elution profile. It exhibits a relative retention time (RRT) of approximately 1.20 compared to the parent paclitaxel [1]. This is quantitatively distinct from other closely related process impurities, such as Impurity C (RRT ~1.05) and Impurity D (RRT ~1.07) .
| Evidence Dimension | Relative Retention Time (RRT) in EP HPLC method |
| Target Compound Data | RRT ~ 1.20 |
| Comparator Or Baseline | Paclitaxel (RRT = 1.00) and Impurity C (RRT ~ 1.05) |
| Quantified Difference | +20% shift in retention time relative to API |
| Conditions | Reversed-phase HPLC, methanol/acetonitrile/water mobile phase gradient at 227 nm |
Procuring the exact Impurity F standard is mandatory to correctly map the chromatogram and prevent misidentification of late-eluting taxane impurities during batch release.
The structural replacement of the N-benzoyl group in paclitaxel with an N-hexanoyl and N-methyl group in Impurity F significantly increases the aliphatic hydrophobicity of the side chain [1]. This structural divergence dictates its delayed elution in reversed-phase chromatography, requiring the mobile phase gradient to reach up to 85% organic solvent (methanol/acetonitrile) to ensure complete elution and baseline resolution from the API .
| Evidence Dimension | Side-chain hydrophobicity and elution requirement |
| Target Compound Data | N-hexanoyl-N-methyl side chain (requires high organic gradient for elution) |
| Comparator Or Baseline | N-benzoyl side chain of Paclitaxel (elutes earlier at lower organic %) |
| Quantified Difference | Requires up to 85% mobile phase B (methanol/acetonitrile) to elute at 50+ minutes |
| Conditions | Gradient HPLC on cyanopropylsilyl silica gel |
Understanding this lipophilic shift is critical for analytical chemists when designing or optimizing stability-indicating methods for novel paclitaxel formulations.
Under strict pharmacopeial guidelines, individual unspecified impurities in paclitaxel API must be controlled to a stringent limit, typically not more than 0.10% (the area of the principal peak in the 0.1% reference solution) [1]. Accurate quantification of Impurity F at these trace levels requires a highly pure Certified Reference Material (CRM) evaluated by quantitative NMR (qNMR) to ensure the mass fraction uncertainty is minimized (e.g., ± 5.0% or better) .
| Evidence Dimension | Trace quantification limit threshold |
| Target Compound Data | Impurity F quantified against a 0.1% reference solution |
| Comparator Or Baseline | Total combined impurities limit (e.g., ≤ 0.5% for sum of E and O) |
| Quantified Difference | Must be accurately integrated at ≤ 0.10% relative peak area |
| Conditions | Pharmacopeial API purity assay |
Industrial buyers must procure certified Impurity F to legally certify that their paclitaxel API does not exceed the stringent 0.10% individual impurity threshold for human administration.
Routine utilization in quality control laboratories to establish system suitability, map relative retention times, and verify baseline resolution in EP/USP mandated HPLC methods for paclitaxel [1].
Essential for the trace quantification of process-related and degradation impurities, ensuring that commercially manufactured paclitaxel APIs meet the strict ≤ 0.10% individual impurity limits before formulation [1].
Procured by CDMOs and analytical testing facilities to validate the specificity and degradation pathways of novel paclitaxel delivery systems, ensuring Impurity F is adequately resolved from the API over the product's shelf life [1].